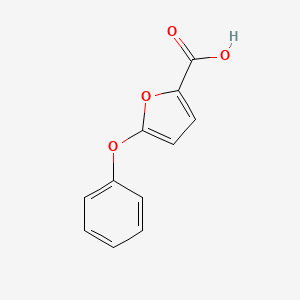

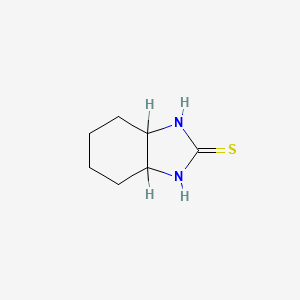

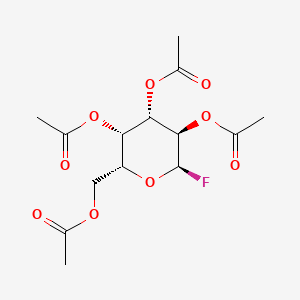

![molecular formula C14H9BrClNO3 B1334809 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid CAS No. 827325-60-0](/img/structure/B1334809.png)

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C14H9BrClNO3 and its molecular weight is 354.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photodecomposition Studies : Research by Crosby and Leitis (1969) on the photodecomposition of chlorobenzoic acids, including compounds similar to 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid, has demonstrated the potential of ultraviolet irradiation to replace chlorine atoms with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This study provides an insight into the chemical behavior of such compounds under specific light conditions, which could be relevant for environmental studies or the synthesis of new compounds (Crosby & Leitis, 1969).

Antifungal Applications : Fill et al. (2018) explored the consumption of 4-bromobenzoic acid and 4-chlorobenzoic acid by the fungus Penicillium brasilianum. This study reveals how the fungus metabolizes these halobenzoic acids to produce brominated and chlorinated derivatives. Such research can be crucial for understanding the ecological interactions and defense mechanisms of fungi, as well as for developing novel antifungal agents (Fill et al., 2018).

Synthesis of Benzothiazepines : Upreti et al. (1996) conducted studies on the synthesis of benzothiazepines using halobenzoic acids. They demonstrated the formation of various substituted benzothiazepines by reacting 2-aminobenzenethiols with halobenzoic acids. This research contributes to the field of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Upreti et al., 1996).

Hydrogen Bonding in Crystal Structures : Khalib et al. (2014) investigated the crystal structures of molecular salts formed from the interaction of halobenzoic acids with other compounds. This research aids in understanding the role of hydrogen bonding in crystal formation, which is crucial for the design and synthesis of new crystalline materials (Khalib et al., 2014).

Polyaniline Doping : Amarnath and Palaniappan (2005) studied the use of benzoic acid and substituted benzoic acids, including chlorobenzoic acid, as dopants for polyaniline. This research is significant for the field of material science, particularly in the development of conductive polymers (Amarnath & Palaniappan, 2005).

作用機序

Target of Action

The primary targets of 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid are cyclooxygenase 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, leading to a reduction in inflammation .

Biochemical Pathways

The affected pathway is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .

Result of Action

The molecular effect of the compound’s action is the reduction in the synthesis of prostaglandins due to the inhibition of COX-1 and COX-2 . At the cellular level, this leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

生化学分析

Biochemical Properties

2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain . By inhibiting these enzymes, this compound can reduce inflammation and pain, making it a valuable compound in anti-inflammatory research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the prostaglandin synthesis pathway, leading to reduced inflammation in cells . Additionally, this compound can alter gene expression related to inflammatory responses, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of inflammatory mediators, thereby reducing inflammation and pain. The compound’s ability to modulate gene expression also plays a role in its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained anti-inflammatory effects, although the extent of these effects may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver toxicity, as observed in some studies . Understanding the dosage threshold is crucial for optimizing the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to prostaglandin synthesis. It interacts with enzymes such as cyclooxygenase, which play a key role in the conversion of arachidonic acid to prostaglandins . By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be distributed throughout various tissues, where it exerts its anti-inflammatory effects . Its localization and accumulation within specific tissues are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.

特性

IUPAC Name |

2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUSVNRZDILGSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401927 |

Source

|

| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827325-60-0 |

Source

|

| Record name | 2-[(3-bromobenzoyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)

![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)